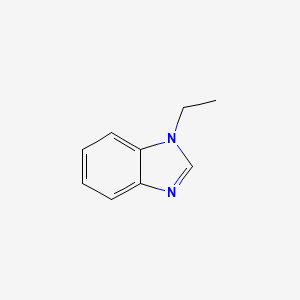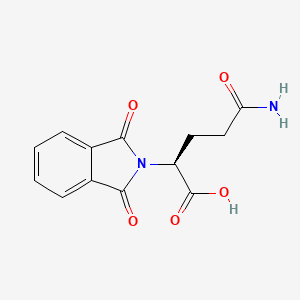
N-alpha-Phthalyl-L-glutamine
描述
N-alpha-Phthalyl-L-glutamine is a derivative of L-glutamic acid, where the amino group is substituted by a phthaloyl group. This compound is known for its applications in various fields, including medicinal chemistry and peptide synthesis .
作用机制
Target of Action
N-alpha-Phthalyl-L-glutamine, also known as N-Phthaloyl-L-glutamine or (S)-5-Amino-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid, primarily targets glutamine metabolism . Glutamine serves as a carbon source for the synthesis of lipids and metabolites via the TCA cycle, as well as a source of nitrogen for amino acid and nucleotide synthesis . It plays a pivotal role in clinical illness and stress conditions .
Mode of Action
It is known that glutamine enters the cell through the amino acid transporter, asct2/slc1a5, and is converted to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase (gls) .
Biochemical Pathways
This compound affects the glutamine metabolic pathway . Glutamine is converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or by the alanine or aspartate transaminases (TAs), which produce their corresponding amino acid in addition to α-KG . α-KG is a critical metabolite that serves in both ATP production and in replenishing TCA cycle intermediates, a process termed anaplerosis .
Pharmacokinetics
It is known that glutamine has rapid absorption and elimination . There is no significant change in the baseline (pre-dose) glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral glutamine .
Result of Action
It is known that glutamine metabolism and closely linked metabolic networks involving glutamine transporters, glutaminase, aminotransferase, and redox homeostasis are essential for cancer cell survival .
生化分析
Biochemical Properties
N-Phthaloyl-L-glutamine participates in several biochemical reactions, primarily due to its structural similarity to L-glutamine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is glutaminase, which catalyzes the conversion of glutamine to glutamate. This interaction is significant because it can influence the availability of glutamate, a critical neurotransmitter in the brain . Additionally, N-Phthaloyl-L-glutamine can interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
N-Phthaloyl-L-glutamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the nuclear factor kappa B (NF-kB) pathway, which plays a role in inflammation and immune responses . Furthermore, N-Phthaloyl-L-glutamine can impact the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of N-Phthaloyl-L-glutamine involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it can inhibit the activity of glutaminase, reducing the conversion of glutamine to glutamate . This inhibition can lead to changes in cellular metabolism and neurotransmitter levels. Additionally, N-Phthaloyl-L-glutamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phthaloyl-L-glutamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-Phthaloyl-L-glutamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to N-Phthaloyl-L-glutamine can lead to alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of N-Phthaloyl-L-glutamine vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote metabolic activity. At high doses, it may exhibit toxic or adverse effects, such as cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which N-Phthaloyl-L-glutamine is beneficial without causing harm .
Metabolic Pathways
N-Phthaloyl-L-glutamine is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. It interacts with enzymes such as glutaminase and glutamine synthetase, influencing the conversion of glutamine to glutamate and vice versa . These interactions can affect metabolic flux and the levels of various metabolites, including glutamate and alpha-ketoglutarate .
Transport and Distribution
The transport and distribution of N-Phthaloyl-L-glutamine within cells and tissues are facilitated by specific transporters and binding proteins. For example, it can be transported across cellular membranes by amino acid transporters such as ASCT2/SLC1A5 . Once inside the cell, N-Phthaloyl-L-glutamine can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
N-Phthaloyl-L-glutamine exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it participates in metabolic processes and influences cellular energy production .
准备方法
Synthetic Routes and Reaction Conditions
N-alpha-Phthalyl-L-glutamine can be synthesized through the reaction of phthalic anhydride with L-glutamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like toluene under reflux conditions . Another method involves the reaction of phthalanyl chloride with L-glutamine in an alkalescent aqueous solution, followed by pH adjustment and filtration .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
化学反应分析
Types of Reactions
N-alpha-Phthalyl-L-glutamine undergoes various chemical reactions, including:
Substitution Reactions: The phthaloyl group can be substituted under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield L-glutamine and phthalic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine and solvents such as toluene. Hydrolysis reactions typically require acidic or basic conditions .
Major Products
The major products formed from these reactions include L-glutamine and phthalic acid, depending on the reaction conditions .
科学研究应用
N-alpha-Phthalyl-L-glutamine has a wide range of scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Acts as a chelating agent, binding to metal ions.
Medicine: Investigated for its anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the synthesis of various pharmaceuticals and biochemical compounds.
相似化合物的比较
Similar Compounds
Thalidomide: Known for its anti-inflammatory properties but has significant teratogenic effects.
N-Phthaloylglycine: Another phthaloyl amino acid derivative with similar applications.
Uniqueness
N-alpha-Phthalyl-L-glutamine is unique due to its specific structure, which allows it to act as a chelating agent and its potential for use in peptide synthesis. Its ability to inhibit pro-inflammatory cytokines without significant cytotoxicity makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
(2S)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKLVQRQCLMCIN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955059 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-29-1 | |
| Record name | N-Phthaloyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phthaloyl-L-glutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthalylglutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Phthaloyl-L-glutamine in the synthesis of Thalidomide?
A: N-Phthaloyl-L-glutamine serves as a crucial intermediate in the synthesis of Thalidomide. [, ] It can be efficiently cyclized to produce Thalidomide using reagents like carbonyldiimidazole (CDI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). [] This two-step synthesis, starting from L-glutamine, offers a concise and efficient route for Thalidomide production.
Q2: Besides chemical synthesis, are there any biological systems capable of converting N-Phthaloyl-L-glutamine to Thalidomide?
A: Yes, research has shown that cultured plant cells from specific Taxus species, namely Taxus brevifolia and Taxus globosa, possess the enzymatic machinery to cyclize N-Phthaloyl-L-glutamine into Thalidomide. [] This discovery highlights the biocatalytic potential of these plant cells and opens avenues for exploring alternative synthesis pathways for Thalidomide and related compounds.
Q3: Can you elaborate on the advantages of the two-step synthesis of Thalidomide utilizing N-Phthaloyl-L-glutamine as an intermediate?
A: The two-step synthesis of Thalidomide, using N-Phthaloyl-L-glutamine as an intermediate, offers several advantages: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)
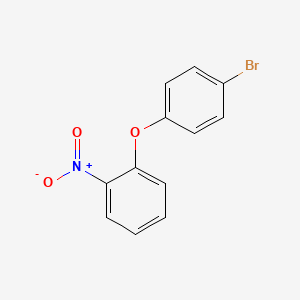
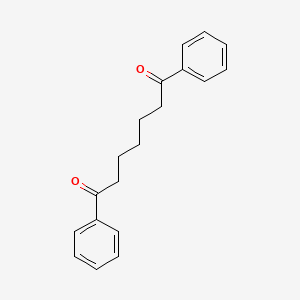

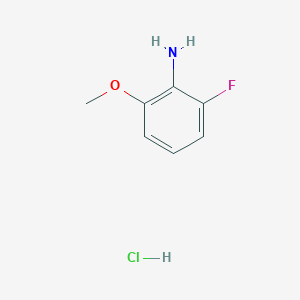

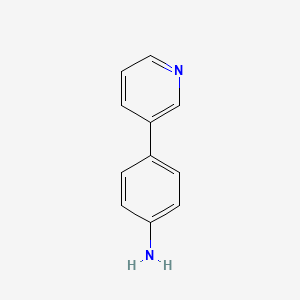
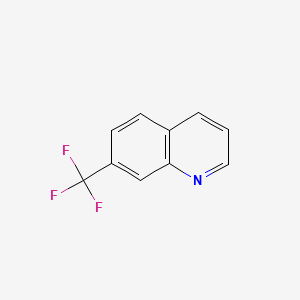
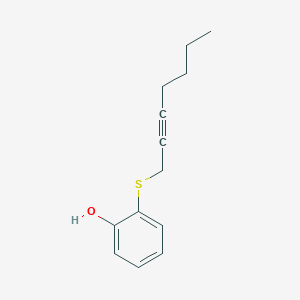
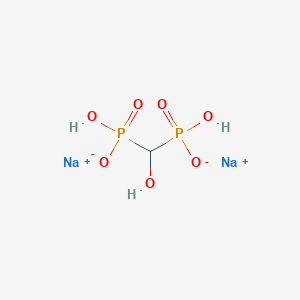
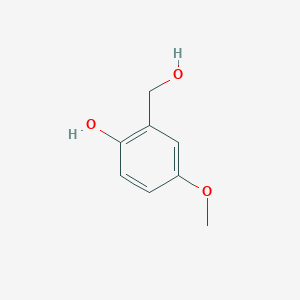
![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)
